molecular formula C17H13BrCl2N4OS B4539156 N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4539156
M. Wt: 472.2 g/mol
InChI Key: BCIZRUNUGUGQQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, similar to the target compound, involves multi-step chemical reactions that often include the formation of triazole rings, halogenation, and the introduction of acetamide groups. For instance, the synthesis of similar compounds involves the use of diverse synthetic pathways, including the condensation of different halogenated phenyl rings with triazole derivatives and subsequent modifications to introduce specific functional groups, such as acetamides (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to the target is characterized by the presence of halogen atoms, which influence the overall shape and electronic distribution within the molecule. Studies on related compounds have revealed V-shaped molecular conformations, as well as the influence of various intermolecular interactions, including hydrogen bonding and π interactions, on the stability and crystal packing of these compounds (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves reactions at the triazole ring or the acetamide group. These reactions can include nucleophilic substitutions, cyclizations, and the formation of new heterocyclic structures. For example, cyclization reactions of acrylohydrazides derived from chlorophenyl compounds have been reported, leading to the formation of imidazolin-5-ones, showcasing the versatility of these molecules in chemical transformations (Nguyen et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The crystalline structures, characterized by X-ray crystallography, provide insights into the molecular geometry, intermolecular forces, and stability of these compounds. For example, the analysis of similar molecules has elucidated their V-shaped structures and detailed the 3-D arrays generated by various intermolecular interactions (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and interaction with other molecules, are fundamental for the application of these compounds in chemical synthesis and potential pharmaceutical uses. Studies on related compounds have explored their reactivity towards different chemical reagents, highlighting the influence of the triazole ring and halogen atoms on their chemical behavior (Wang et al., 2010).

properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N4OS/c1-24-16(11-4-2-3-5-13(11)19)22-23-17(24)26-9-15(25)21-10-6-7-14(20)12(18)8-10/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIZRUNUGUGQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-chlorophenyl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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